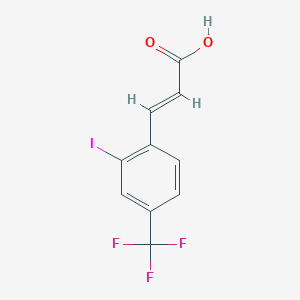

2-Iodo-4-(trifluoromethyl)cinnamic acid

Description

2-Iodo-4-(trifluoromethyl)cinnamic acid is a halogenated cinnamic acid derivative characterized by an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The iodine substituent, being bulkier and moderately electron-withdrawing, may influence reactivity, solubility, and interactions with biological targets differently than the -CF₃ group.

Properties

Molecular Formula |

C10H6F3IO2 |

|---|---|

Molecular Weight |

342.05 g/mol |

IUPAC Name |

(E)-3-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6F3IO2/c11-10(12,13)7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ |

InChI Key |

QRCKHOQRNSSFKT-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for 2-Iodo-4-(trifluoromethyl)cinnamic acid may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)cinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Cinnamic acid derivatives are studied for their substituent-dependent pharmacological activities. Below is a comparative analysis of key analogs:

Pharmacological Activity Comparison

- Gastric Emptying Enhancement: 3-(Trifluoromethyl)cinnamic acid outperformed other CF₃-substituted analogs (73.8% vs. 61.1–70.9%) . Substituent position significantly impacts efficacy, with meta-CF₃ showing optimal activity.

- Antacid and Proton Pump Inhibition: 4-(Dimethylamino)cinnamic acid exhibited the strongest H⁺/K⁺-ATPase inhibition (34% acid-neutralizing activity) due to its electron-donating -N(CH₃)₂ group .

- Antioxidant Activity: 3,4-Dihydroxycinnamic acid demonstrated superior radical scavenging due to phenolic -OH groups, whereas CF₃-substituted analogs showed negligible antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.